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molecular formula C19H33NO3 B1196980 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol

4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol

Cat. No. B1196980
M. Wt: 323.5 g/mol
InChI Key: WUXCIWVRVOPALZ-UHFFFAOYSA-N
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Patent
US06916960B2

Procedure details

In a round bottom flask taken 2.24 gm of 3,5-ditertbutyl-4-hydroxy benzyl bromide and 0.6 ml of N, N-diethanol amine and dissolved in 100 mL of benzene. The reaction mixture was refluxed with constant stirring at 75-80° C. for 6 hrs. The product was crystallized out in the form of colorless needles. The solvent was decanted, crystals were filtered off and washed with pure benzene. The yield of the product is 1.43 gm (64%). Product was identified by 1H-NMR and FT-IR spectroscopic techniques.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH2:8]Br)([CH3:4])([CH3:3])[CH3:2].[CH2:18]([NH:21][CH2:22][CH2:23][OH:24])[CH2:19][OH:20]>C1C=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH2:8][N:21]([CH2:22][CH2:23][OH:24])[CH2:18][CH2:19][OH:20])[CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CBr)C=C(C1O)C(C)(C)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(CO)NCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with constant stirring at 75-80° C. for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask taken
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The product was crystallized out in the form of colorless needles
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
FILTRATION
Type
FILTRATION
Details
crystals were filtered off
WASH
Type
WASH
Details
washed with pure benzene

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CN(CCO)CCO)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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